molecular formula C13H22N4 B11878211 3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11878211
M. Wt: 234.34 g/mol
InChI Key: KKBBBUBRGOOPKF-UHFFFAOYSA-N
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Description

3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a complex organic compound featuring a pyrrolidine ring fused with an indazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the construction of the pyrrolidine ring followed by the formation of the indazole moiety. One common approach is to start with the cyclization of a suitable precursor to form the pyrrolidine ring, followed by the introduction of the ethyl group at the nitrogen atom. The indazole ring can then be constructed through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium or nickel complexes can facilitate the cyclization reactions, while maintaining stringent control over reaction conditions such as temperature, pressure, and pH to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpyrrolidin-2-yl)pyridine: Similar pyrrolidine structure but with a pyridine ring instead of an indazole.

    Pyrrolidine-2-one: Contains a pyrrolidine ring with a ketone group.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

Uniqueness

3-(1-Ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its fused indazole and pyrrolidine rings, which confer specific structural and electronic properties that may enhance its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

InChI

InChI=1S/C13H22N4/c1-2-17-8-4-7-11(17)13-12-9(14)5-3-6-10(12)15-16-13/h9,11H,2-8,14H2,1H3,(H,15,16)

InChI Key

KKBBBUBRGOOPKF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=NNC3=C2C(CCC3)N

Origin of Product

United States

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